2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid
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Description
2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid, also known as BEOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the amino acid, glutamic acid, and has been studied for its ability to inhibit enzymes involved in cancer cell growth and proliferation.
Scientific Research Applications
Organic Synthesis and Heterocyclic Compound Development
Research has shown innovative approaches in the synthesis of condensed heterocyclic compounds and related structures. For instance, the synthesis of 8-substituted isocoumarin derivatives through the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes has been demonstrated, some of which exhibit solid-state fluorescence, indicating potential applications in materials science for fluorescence-based devices (Shimizu, Hirano, Satoh, & Miura, 2009).
Synthesis of Nitroenamines and Nitroimines
The versatility of 2-nitroperchlorobutadiene in producing structurally interesting nitro-enamines, -imines, -amidines, and hydrazines, highlights its potential in synthesizing novel organic compounds with possible physiological activities. The structure of a pyrazole precursor with an exceptional substitution pattern was elucidated, showcasing the compound's complexity and potential for further chemical exploration (Zapol’skii, Namyslo, Gjikaj, & Kaufmann, 2010).
Novel Amino Acid Synthesis
Innovative methods for amino acid synthesis have been explored, such as the nucleophilic ring opening of aryl 1-nitro-1-cyclopropanecarboxylate leading to derivatives of 2,4-diaminobutanoic acid. This method presents a new principle in amino acid synthesis, potentially expanding the toolkit for peptide and protein engineering (Vettiger & Seebach, 1990).
Ureido Sugars and Biologically Active Compound Synthesis
The use of amino acid esters in reactions to synthesize new ureido sugars derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids signifies an important step towards developing biologically active compounds and potential therapeutics (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Chemical Analysis and Sensing Applications
The development of a sensitive ELISA for the analysis of fenthion in fruit samples highlights the role of synthetic compounds in enhancing analytical methodologies for environmental and food safety. The synthesis of specific haptens for this purpose demonstrates the application of chemical synthesis in creating tools for chemical analysis and safety monitoring (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).
properties
IUPAC Name |
2-(benzylamino)-4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6/c1-2-28-14-8-9-15(17(10-14)22(26)27)21-18(23)11-16(19(24)25)20-12-13-6-4-3-5-7-13/h3-10,16,20H,2,11-12H2,1H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPAYNANLXJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid |
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